molecular formula C9H17N3 B3085146 1-Hexyl-1H-pyrazol-4-amine CAS No. 1152512-37-2

1-Hexyl-1H-pyrazol-4-amine

Cat. No. B3085146
CAS RN: 1152512-37-2
M. Wt: 167.25 g/mol
InChI Key: YWDPYQIFDIXABS-UHFFFAOYSA-N
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Description

1-Hexyl-1H-pyrazol-4-amine is a pyrazole derivative. Pyrazoles are organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis protocol for 1-Hexyl-1H-pyrazol-4-amine is not available in the retrieved data.


Chemical Reactions Analysis

Pyrazole-based ligands have shown catalytic properties in the oxidation reaction of catechol to o-quinone . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Scientific Research Applications

Heterocyclic Amines in Food and Health

Heterocyclic amines (HAs) like 1-Hexyl-1H-pyrazol-4-amine are significant in studies related to food chemistry and potential health impacts. Wakabayashi et al. (1993) discuss the presence of mutagenic HAs in cooked foods and their implications for human health, highlighting the continuous exposure of humans to HAs through diet (Wakabayashi et al., 1993). This research underscores the relevance of studying compounds like 1-Hexyl-1H-pyrazol-4-amine for understanding dietary risks and developing safer food processing techniques.

HAs and Metabolic Pathways

The metabolic pathways of heterocyclic amines, including their conversion to carcinogenic compounds in the human body, are critical areas of research. Boobis et al. (1994) investigate the role of CYP1A2 in metabolizing dietary HAs, indicating a significant route of metabolism in humans that could relate to compounds like 1-Hexyl-1H-pyrazol-4-amine (Boobis et al., 1994). Understanding these pathways is essential for assessing the health risks associated with HAs and for developing strategies to mitigate their harmful effects.

Environmental and Health Surveillance

Studies on the presence and effects of HAs in the environment and human health are vital for surveillance and prevention strategies. Zapico et al. (2022) describe the intake of HAs from food processing and their impact on health, which could be relevant for understanding the broader implications of compounds like 1-Hexyl-1H-pyrazol-4-amine (Zapico et al., 2022). Such research helps in identifying dietary and lifestyle factors associated with HAs exposure and could guide public health recommendations.

properties

IUPAC Name

1-hexylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-6-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPYQIFDIXABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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